The Core Mechanism of BMS-191095: A Selective Mitochondrial ATP-Sensitive Potassium Channel Opener
The Core Mechanism of BMS-191095: A Selective Mitochondrial ATP-Sensitive Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-191095 is a potent and highly selective activator of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Unlike first-generation KATP channel openers, BMS-191095 exhibits minimal effects on sarcolemmal KATP channels, thereby avoiding significant peripheral vasodilation and proarrhythmic activity. This remarkable selectivity makes it a valuable pharmacological tool for investigating the roles of mitoKATP channels in cellular physiology and a promising candidate for therapeutic interventions in ischemic conditions. This technical guide provides an in-depth exploration of the mechanism of action of BMS-191095, detailing its molecular interactions, downstream signaling cascades, and its demonstrated efficacy in preclinical models of cardioprotection, neuroprotection, and platelet aggregation inhibition. The information presented herein is intended to support further research and development efforts centered on this and similar targeted mitochondrial agents.
Core Mechanism of Action: Selective Opening of the mitoKATP Channel
The primary mechanism of action of BMS-191095 is its direct and selective activation of the ATP-sensitive potassium channel located on the inner mitochondrial membrane (mitoKATP). This action is independent of significant effects on the sarcolemmal KATP channels found in cardiomyocytes and vascular smooth muscle, which accounts for its favorable safety profile regarding hemodynamic stability.[1][2] The opening of the mitoKATP channel by BMS-191095 leads to an influx of potassium ions (K+) into the mitochondrial matrix. This influx partially depolarizes the inner mitochondrial membrane.[3][4]
The precise molecular interactions between BMS-191095 and the mitoKATP channel subunits are not fully elucidated, but it is understood to bind to a site distinct from the ATP-binding site, thereby allosterically promoting the open state of the channel. The functional consequences of mitoKATP channel opening are multifaceted and form the basis of the protective effects of BMS-191095.
Signaling Pathways and Cellular Effects
The activation of mitoKATP channels by BMS-191095 initiates a cascade of downstream signaling events that converge to protect cells from ischemic and reperfusion injury.
Cardioprotection
In the context of myocardial ischemia-reperfusion injury, BMS-191095 has been shown to be a potent cardioprotective agent.[1] The signaling pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. The opening of the mitoKATP channel is believed to trigger the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt can then phosphorylate and inhibit downstream targets involved in apoptosis, such as glycogen synthase kinase 3β (GSK-3β), and promote cell survival.
dot digraph "Cardioprotective Signaling Pathway of BMS-191095" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
BMS191095 [label="BMS-191095", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitoKATP [label="mitoKATP Channel", fillcolor="#FBBC05", fontcolor="#202124"]; K_influx [label="K+ Influx", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Mito_Depol [label="Mitochondrial\nDepolarization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BMS191095 -> mitoKATP [label="activates"]; mitoKATP -> K_influx [label="facilitates"]; K_influx -> Mito_Depol; Mito_Depol -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> Cardioprotection [label="promotes"]; } caption [label="Cardioprotective Signaling of BMS-191095.", shape=plaintext, fontcolor="#202124"];
Neuroprotection
BMS-191095 has also demonstrated neuroprotective effects in models of cerebral ischemia. The mechanism in neurons also involves the opening of mitoKATP channels, leading to mitochondrial depolarization. This has been shown to increase the phosphorylation of Protein Kinase C (PKC) isoforms and attenuate the production of free radicals during periods of neuronal stress. By preserving mitochondrial function and reducing oxidative stress, BMS-191095 helps to limit neuronal damage following an ischemic event.
dot digraph "Neuroprotective Signaling Pathway of BMS-191095" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
BMS191095 [label="BMS-191095", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mitoKATP [label="mitoKATP Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Mito_Depol [label="Mitochondrial\nDepolarization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKC Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Free_Radicals [label="Free Radical\nProduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
BMS191095 -> mitoKATP [label="activates"]; mitoKATP -> Mito_Depol; Mito_Depol -> PKC; PKC -> Free_Radicals [label="attenuates"]; Free_Radicals -> Neuroprotection [label="leads to"]; } caption [label="Neuroprotective Signaling of BMS-191095.", shape=plaintext, fontcolor="#202124"];
Inhibition of Platelet Aggregation
BMS-191095 has been found to inhibit human platelet aggregation induced by agonists such as collagen and thrombin. This anti-platelet effect is also mediated by the opening of mitoKATP channels. The inhibitory effects of BMS-191095 on platelet aggregation can be blocked by pretreatment with the mitoKATP channel antagonist 5-hydroxydecanoate (5-HD). This suggests a dual benefit in the context of ischemic heart disease, where both cardiomyocyte protection and prevention of thrombosis are desirable.
Quantitative Data
The following table summarizes key quantitative data for BMS-191095 from various preclinical studies.
| Parameter | Value | Species | Assay/Model | Reference |
| IC50 (Collagen-induced Platelet Aggregation) | 63.9 µM | Human | Washed human platelets | |
| IC50 (Thrombin-induced Platelet Aggregation) | 104.8 µM | Human | Washed human platelets | |
| EC25 (Time to Onset of Ischemic Contracture) | 1.5 µM | Rat | Isolated rat hearts | |
| K(1/2) (mitoKATP Opening) | 83 nM | Rat | Isolated cardiac mitochondria |
Experimental Protocols
Langendorff Isolated Heart Ischemia-Reperfusion Model
This ex vivo model is used to assess the cardioprotective effects of BMS-191095.
Methodology:
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Animal Preparation: Male Sprague-Dawley rats are anesthetized, and heparin is administered to prevent coagulation.
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Heart Isolation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.
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Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and perfused with oxygenated Krebs-Henseleit buffer at a constant pressure. A balloon is inserted into the left ventricle to measure isovolumetric contractile function.
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Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline parameters such as heart rate and left ventricular developed pressure are recorded.
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Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25-30 minutes).
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Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored for a subsequent period (e.g., 30-60 minutes).
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Drug Administration: BMS-191095 or vehicle is added to the perfusion buffer before the ischemic period to assess its protective effects.
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Outcome Measures: Cardioprotection is assessed by measuring the time to onset of ischemic contracture, recovery of post-ischemic contractile function, and release of lactate dehydrogenase (LDH) as a marker of cell damage.
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Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anesthesia [label="Anesthetize Rat\nAdminister Heparin", fillcolor="#FFFFFF", fontcolor="#202124"]; Heart_Isolation [label="Isolate Heart\nCannulate Aorta", fillcolor="#FFFFFF", fontcolor="#202124"]; Langendorff_Setup [label="Mount on Langendorff Apparatus\nInsert LV Balloon", fillcolor="#FFFFFF", fontcolor="#202124"]; Stabilization [label="Stabilization Period\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Admin [label="Administer BMS-191095\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ischemia [label="Global Ischemia\n(25-30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion Period\n(30-60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="Measure Cardiac Function\nand LDH Release", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Anesthesia; Anesthesia -> Heart_Isolation; Heart_Isolation -> Langendorff_Setup; Langendorff_Setup -> Stabilization; Stabilization -> Drug_Admin; Drug_Admin -> Ischemia; Ischemia -> Reperfusion; Reperfusion -> Data_Collection; Data_Collection -> End; } caption [label="Langendorff Experimental Workflow.", shape=plaintext, fontcolor="#202124"];
Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model is used to evaluate the neuroprotective effects of BMS-191095 in stroke.
Methodology:
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Animal Preparation: Male Wistar rats are anesthetized. Body temperature is maintained at 37°C.
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Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
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Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
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Ischemia Duration: The filament is left in place for a specific duration (e.g., 90 minutes) to induce focal cerebral ischemia.
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Reperfusion: The filament is withdrawn to allow for reperfusion.
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Drug Administration: BMS-191095 or vehicle is administered (e.g., via intraventricular infusion) at a predetermined time before the MCAO procedure.
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Neurological Assessment: Neurological deficits are assessed at various time points after reperfusion.
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Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears as unstained tissue. The infarct volume is then quantified.
dot digraph "MCAO Experimental Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anesthesia [label="Anesthetize Rat", fillcolor="#FFFFFF", fontcolor="#202124"]; Drug_Admin [label="Administer BMS-191095\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surgery [label="Expose Carotid Arteries", fillcolor="#FFFFFF", fontcolor="#202124"]; MCAO [label="Induce MCAO with Filament\n(90 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Withdraw Filament for Reperfusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assessment [label="Neurological Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; Infarct_Measurement [label="Euthanize and Measure\nInfarct Volume (TTC Staining)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Anesthesia; Anesthesia -> Drug_Admin; Drug_Admin -> Surgery; Surgery -> MCAO; MCAO -> Reperfusion; Reperfusion -> Assessment; Assessment -> Infarct_Measurement; Infarct_Measurement -> End; } caption [label="MCAO Experimental Workflow.", shape=plaintext, fontcolor="#202124"];
Platelet Aggregometry
This in vitro assay is used to determine the effect of BMS-191095 on platelet function.
Methodology:
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Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
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Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.
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Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference.
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Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
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Drug Incubation: BMS-191095 or vehicle is added to the PRP and incubated for a specified time.
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Agonist Addition: A platelet agonist (e.g., collagen or thrombin) is added to induce aggregation.
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Data Analysis: The change in light transmission through the PRP sample is recorded over time. The extent of aggregation is quantified and compared between the BMS-191095-treated and control groups to determine the IC50 value.
Conclusion
BMS-191095 is a highly selective and potent opener of the mitochondrial ATP-sensitive potassium channel. Its mechanism of action, centered on the modulation of mitochondrial function, confers significant cytoprotective effects in various models of ischemic injury without the adverse effects associated with non-selective KATP channel openers. The detailed understanding of its signaling pathways and the availability of robust experimental protocols make BMS-191095 an invaluable tool for further research into the therapeutic potential of targeting mitochondrial ion channels in cardiovascular and neurological diseases. The data and methodologies presented in this guide are intended to facilitate these ongoing and future investigations.
References
- 1. Pharmacologic characterization of BMS-191095, a mitochondrial K(ATP) opener with no peripheral vasodilator or cardiac action potential shortening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioselective antiischemic ATP-sensitive potassium channel (KATP) openers. 5. Identification of 4-(N-aryl)-substituted benzopyran derivatives with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
